REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[C:8]([F:10])[C:7]([F:11])=[C:6]([F:12])[CH:5]=1)=O.[CH2:13]([CH2:15][NH2:16])[OH:14]>C1(C)C=CC=CC=1>[F:12][C:6]1[CH:5]=[C:4]([CH:2]([NH:16][CH2:15][CH2:13][OH:14])[CH3:1])[CH:9]=[C:8]([F:10])[C:7]=1[F:11]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC(=C(C(=C1)F)F)F
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for three hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux in a Dean-Stark apparatus for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was diluted with ethanol (30 mL) and sodium borohydride (1.0 g)
|
Type
|
ADDITION
|
Details
|
was added under ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
ADDITION
|
Details
|
diluted with a 2 N sodium hydroxide solution and chloroform
|
Type
|
CUSTOM
|
Details
|
Thereafter, the organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1F)F)C(C)NCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 860 mg | |
YIELD: CALCULATEDPERCENTYIELD | 34.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |